molecular formula C9H10ClN3O3 B2996382 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione CAS No. 874754-20-8

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2996382
CAS RN: 874754-20-8
M. Wt: 243.65
InChI Key: LROVKHYXVSYZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (6-ACPCP) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. 6-ACPCP is a derivative of pyrimidine and has a cyclopropyl group attached to the nitrogen atom. It has been studied for its potential as a novel drug target and for its ability to interact with biological molecules. 6-ACPCP has been used in a variety of laboratory experiments and studies, and its potential applications in scientific research are still being explored.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The synthesis of new pyrimidine derivatives, including reactions with cyanoacetamide, p-aminoacetophenone, and hydrazine derivatives, has led to compounds exhibiting significant analgesic and anti-inflammatory activities. Compounds synthesized from 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione have shown to be particularly effective, with some showing the most significant analgesic effects among synthesized moieties and significant anti-inflammatory effects in carrageenan-induced paw edema models (Nofal et al., 2011).

Antiviral Activities

The exploration of 6-substituted pyrimidine derivatives for antiviral applications has been noteworthy. A series of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines was synthesized and evaluated for antiviral activity against various viruses, including herpes simplex, varicella-zoster virus (VZV), cytomegalovirus (CMV), and human immunodeficiency viruses (HIV-1 and HIV-2). These studies highlighted the potential of O(6)-isomers derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine in inhibiting the replication of herpes and retroviruses, with notable activity against HIV (Holý et al., 2002).

Antibacterial and Antifungal Properties

Multicomponent synthesis of novel heterocyclic scaffolds has been investigated for their antibacterial activities. The discovery of new 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through the reaction of 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester revealed compounds with notable antibacterial activities. This research underscores the potential of pyrimidine and related heterocyclic compounds in developing new antibacterial agents (Frolova et al., 2011).

properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1-cyclopropylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-3-5(14)6-7(11)13(4-1-2-4)9(16)12-8(6)15/h4H,1-3,11H2,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROVKHYXVSYZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(C(=O)NC2=O)C(=O)CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

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